molecular formula C16H27NO4 B1445414 1-Boc-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine CAS No. 958026-98-7

1-Boc-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine

Cat. No. B1445414
M. Wt: 297.39 g/mol
InChI Key: KYIWNEHNGQWVBP-ZRDIBKRKSA-N
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Description

The compound “1-Boc-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine” is also known by several synonyms such as “4-(Ethoxycarbonylmethylene)-1-(tert-butoxycarbonyl)piperidine”, “4-[(Ethoxycarbonyl)methylene]piperidine-1-carboxylic acid tert-butyl ester”, and "tert-Butyl 4-(2-ethoxy-2-oxoethylidene)-1-piperidinecarboxylate" .


Molecular Structure Analysis

The molecular formula of the compound is C14H23NO4 . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.34 . It has a melting point of 85 °C, a boiling point of 354℃, and a flash point of 168℃ . The compound is a white to almost white powder or crystal . It has a predicted pKa of -1.46±0.20 .

Scientific Research Applications

1. Coupling Agent in Peptide Synthesis Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma), related to 1-Boc-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine, is used as a coupling reagent for racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis. It's applied in both solid phase and solution phase peptide synthesis, showing high reactivity and efficiency (Thalluri et al., 2013).

2. Synthesis of Biologically Active Compounds Orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine, a compound similar to 1-Boc-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine, serves as a versatile building block for synthesizing 4-substituted 3-aminopiperidines, which have high potential for biological activity (Schramm et al., 2009).

3. Inhibitors in Aminopeptidase N Compounds derived from N-substituted-2,6-dioxopiperidin, related to 1-Boc-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine, have been synthesized and evaluated as inhibitors of aminopeptidase N, an enzyme overexpressed in tumor cells. These compounds show potential in tumor invasion, metastasis, and angiogenesis studies (Xu Wen-fang, 2011).

4. Sulfonic Acid Catalyst for Synthesis of Biological Compounds Boron nitride nanomaterial based sulfonic acid catalysts are used for synthesizing biologically active ethylpiperazinyl-quinolinyl fused acridine derivatives. These catalysts, related to the chemical structure of 1-Boc-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine, have applications in molecular docking and Hsp90 protein studies (Murugesan et al., 2017).

5. Synthesis of Local Anesthetic Drugs 2,5-Dimethylpiperid-4-one, related to 1-Boc-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine, is used in the production of the local-anesthetic drug rihlocaine. This demonstrates the potential use of similar compounds in pharmaceutical applications (Murzagulova et al., 1998).

Safety And Hazards

The compound is classified as an irritant . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection . In case of skin contact, it’s recommended to wash with plenty of water .

properties

IUPAC Name

tert-butyl (4E)-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-7-20-13(18)10-12-8-9-17(11-16(12,5)6)14(19)21-15(2,3)4/h10H,7-9,11H2,1-6H3/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIWNEHNGQWVBP-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCN(CC1(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\CCN(CC1(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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